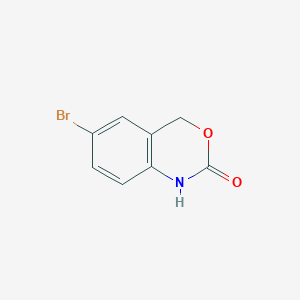

6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Übersicht

Beschreibung

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is an organic compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the bromination of 1,4-dihydro-2H-3,1-benzoxazin-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzoxazine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is with a molecular weight of approximately 230.13 g/mol. The compound features a bromine atom at the 6-position of the benzoxazine ring, contributing to its reactivity and biological activity.

Synthesis of Derivatives

This compound is frequently utilized as a precursor in the synthesis of various heterocyclic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions. For example, derivatives can be synthesized by reacting it with amines or thiols under controlled conditions.

Reaction Conditions

The synthesis often involves the following reaction conditions:

| Reaction Type | Conditions |

|---|---|

| Nucleophilic Substitution | Reactants: Amines or Thiols Solvent: THF or DMF Temperature: Reflux |

| Oxidation | Reagents: Hydrogen peroxide Conditions: Aqueous medium at room temperature |

| Reduction | Reducing Agents: Sodium borohydride Conditions: Ethanol as solvent |

Pharmacological Properties

Research has highlighted the potential pharmacological properties of this compound, particularly its anti-inflammatory and anticancer activities.

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) against selected microorganisms are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Pseudomonas aeruginosa | 3.125 mg/mL |

2. Anticancer Properties

Investigations into the anticancer effects of derivatives indicate that they can induce apoptosis in cancer cells. A notable study demonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the low micromolar range.

Mechanism of Action : The interaction with key molecular targets involved in cell proliferation and apoptosis regulation is crucial for its anticancer activity.

Case Study: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry detailed the synthesis and evaluation of various derivatives of this compound for their anticancer properties. The findings revealed that specific substitutions enhanced cytotoxic effects significantly compared to non-substituted analogs.

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in materials science. Its unique chemical structure makes it suitable for developing new polymers and composites with enhanced properties.

Potential Uses

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer for synthesizing functional polymers with specific mechanical properties. |

| Dyes and Pigments | Serves as a precursor for synthesizing dyes due to its chromophoric characteristics. |

Wirkmechanismus

The mechanism of action of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one: Similar structure with a chlorine atom instead of bromine.

6-Fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one: Similar structure with a fluorine atom instead of bromine.

6,8-Dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: Contains two bromine atoms at different positions on the benzoxazine ring.

Uniqueness

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is an organic compound with the molecular formula CHBrNO and a molecular weight of 228.04 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound can modulate the activity of these targets, leading to significant biological effects such as:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and metabolic pathways, which can contribute to its anticancer properties.

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties by disrupting cellular functions in pathogens .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle-related proteins.

Case Study:

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC = 15 µM) after 48 hours of exposure. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoxazine derivatives to understand its unique properties better.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Bromo-1,4-dihydro-2H-benzoxazin-2-one | Significant (MIC: <0.02 mg/mL) | Moderate (IC: 15 µM) |

| 6-Chloro-1,4-dihydro-2H-benzoxazin-2-one | Moderate (MIC: >0.05 mg/mL) | Low (IC: >30 µM) |

| 6-Fluoro-1,4-dihydro-2H-benzoxazin-2-one | Low (MIC: >0.10 mg/mL) | Moderate (IC: 25 µM) |

The data indicate that the bromine substitution enhances both antimicrobial and anticancer activities compared to chlorine or fluorine substitutions .

Eigenschaften

IUPAC Name |

6-bromo-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTOTANBGDRSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649792 | |

| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017783-09-3 | |

| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.